3-((4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanoyl chloride
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Overview
Description
3-((4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanoyl chloride is an organic compound that features a furan ring, a pyrimidine ring with a trifluoromethyl group, and a propanoyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanoyl chloride typically involves multiple steps. One common approach is to start with the synthesis of the pyrimidine ring, followed by the introduction of the furan ring and the trifluoromethyl group. The final step involves the formation of the propanoyl chloride moiety.
Synthesis of Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and an amine.
Introduction of Furan Ring and Trifluoromethyl Group: The furan ring and trifluoromethyl group can be introduced through a series of substitution reactions.
Formation of Propanoyl Chloride Moiety: The final step involves the reaction of the intermediate compound with thionyl chloride to form the propanoyl chloride moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-((4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanoyl chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-((4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanoyl chloride has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-((4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanoyl chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-((4-(Furan-2-yl)-6-(methyl)pyrimidin-2-yl)thio)propanoyl chloride: Similar structure but with a methyl group instead of a trifluoromethyl group.
3-((4-(Furan-2-yl)-6-(chloromethyl)pyrimidin-2-yl)thio)propanoyl chloride: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 3-((4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanoyl chloride imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from other similar compounds.
Properties
IUPAC Name |
3-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N2O2S/c13-10(19)3-5-21-11-17-7(8-2-1-4-20-8)6-9(18-11)12(14,15)16/h1-2,4,6H,3,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOBKGBFIFBGBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NC(=N2)SCCC(=O)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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